Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a 3-methylphenyl group, and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to introduce the 3-methylphenyl group. The final step involves esterification with ethanol to yield the desired compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-methylbenzoyl)acetate: Shares a similar ester and aromatic structure but lacks the pyrazolone ring.
Ethyl 3-oxo-3-(o-tolyl)propanoate: Similar ester and aromatic structure with a different substitution pattern.
Ethyl o-methylbenzoylacetate: Another related compound with a similar ester and aromatic structure.
Uniqueness
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its pyrazolone ring, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative notable for its diverse biological activities. This compound's structure includes a pyrazole ring, an ester functional group, and a methylphenyl substituent, which contribute to its potential therapeutic applications. The compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is C13H15N2O3, with a molecular weight of approximately 245.27 g/mol. Its unique structure facilitates various chemical reactions, enhancing its utility in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₂O₃ |
Molecular Weight | 245.27 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of key signaling pathways, such as NF-kB and MAPK pathways, which are crucial in the inflammatory response.
Anticancer Activity
This compound has shown promise as an anticancer agent in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a therapeutic agent against bacterial infections .
- Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests that this compound may be effective in managing inflammatory conditions .
- Anticancer Investigation : A study focusing on the anticancer properties of this compound revealed that it inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 µM. The study also indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance, alterations in the methyl group on the phenyl ring have been shown to affect both antimicrobial and anticancer activities .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-5-10(2)7-12/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
VRKOWSFZXKZJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.